molecular formula C15H13Cl3N2O2 B13640229 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride

Katalognummer: B13640229
Molekulargewicht: 359.6 g/mol
InChI-Schlüssel: XWBIRYHIDLVTDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benzoyl group and chloro substituents, contributing to its distinct chemical properties.

Eigenschaften

Molekularformel

C15H13Cl3N2O2

Molekulargewicht

359.6 g/mol

IUPAC-Name

2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C15H12Cl2N2O2.ClH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H

InChI-Schlüssel

XWBIRYHIDLVTDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN)Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride typically involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Solvent-free synthesis methods have also been explored to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Wirkmechanismus

The mechanism of action of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate GABA receptors, which play a crucial role in neurotransmission and neurological functions. The compound’s effects on these receptors contribute to its potential therapeutic benefits in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and acetamide functional groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.